1-Acetamidopiperidine
Overview
Description
1-Acetamidopiperidine is an organic compound with the chemical formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an acetamido group attached to the piperidine ring. It is a white solid that is soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamidopiperidine can be synthesized through various methods. One common method involves the acylation of piperidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods: Industrial production of this compound often involves the continuous flow reaction of piperidine with acetic anhydride. This method allows for efficient large-scale production with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Acetamidopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylpiperidine-N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: N-acetylpiperidine-N-oxide.
Reduction: Piperidine.
Substitution: Depending on the nucleophile, various substituted piperidines.
Scientific Research Applications
1-Acetamidopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetamidopiperidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the acetamido group.
N-Methylpiperidine: A derivative with a methyl group instead of an acetamido group.
N-Acetylpiperidine: Similar to 1-acetamidopiperidine but with the acetyl group directly attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions .
Properties
IUPAC Name |
N-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)8-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXESBRNYONQKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486470 | |
Record name | 1-acetamidopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31507-04-7 | |
Record name | 1-acetamidopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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